1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate is a synthetic nucleoside analog Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Vorbereitungsmethoden
The synthesis of 1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate involves several steps:
Starting Materials: The synthesis begins with commercially available thymine and cyclopentyl derivatives.
Azidation: The azido group is introduced using azidating agents like sodium azide under specific conditions.
Methoxylation: The methoxy group is added using methoxylating agents such as methyl iodide in the presence of a base.
Triphosphorylation: The final step involves the triphosphorylation of the nucleoside analog, which can be achieved using phosphorus oxychloride (POCl3) and subsequent hydrolysis.
Industrial production methods would involve scaling up these reactions, optimizing yields, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate undergoes various chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted nucleoside analogs and their derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate has several scientific research applications:
Antiviral Research: It has shown potential as an inhibitor of viral enzymes, making it a candidate for antiviral drug development.
Biochemical Studies: The compound is used in studies involving nucleic acid synthesis and repair mechanisms.
Medicinal Chemistry: Researchers are exploring its use in the development of new therapeutic agents for treating viral infections and certain cancers.
Industrial Applications: It is used in the synthesis of other nucleoside analogs and as a building block in the production of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of viral polymerases, leading to chain termination and preventing viral replication . The compound targets specific enzymes involved in nucleic acid synthesis, such as reverse transcriptase in retroviruses .
Vergleich Mit ähnlichen Verbindungen
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate can be compared with other nucleoside analogs:
3′-Azido-2′,3′-dideoxythymidine (AZT): Both compounds contain an azido group, but AZT lacks the fluorine and methoxy groups.
2′-Deoxy-2′-fluoro-4′-azidocytidine (FNC): Similar to our compound, FNC contains both fluorine and azido groups, but it is a cytidine analog rather than a thymine analog.
3′-Azido-2′,3′-dideoxyguanosine (AZddG): This compound is a guanosine analog with an azido group, differing in the nucleobase and the absence of fluorine and methoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biochemical properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
127753-53-1 |
---|---|
Molekularformel |
C11H17FN5O12P3 |
Molekulargewicht |
523.20 g/mol |
IUPAC-Name |
[[(1S,2S,3S,5S)-5-azido-2-fluoro-3-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17FN5O12P3/c1-5-3-17(11(19)14-10(5)18)8-2-7(15-16-13)6(9(8)12)4-27-31(23,24)29-32(25,26)28-30(20,21)22/h3,6-9H,2,4H2,1H3,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t6-,7+,8+,9+/m1/s1 |
InChI-Schlüssel |
CMHHWJSQNNZORY-XGEHTFHBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H]([C@@H]2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.